molecular formula C23H22ClN5 B14972646 1-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methylphenyl)piperazine

1-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methylphenyl)piperazine

Cat. No.: B14972646
M. Wt: 403.9 g/mol
InChI Key: UJWQMHORCPGNHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methylphenyl)piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methylphenyl)piperazine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by further functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methylphenyl)piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methylphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: Known for their fluorescent properties and applications in bioimaging and materials science.

    Pyrazolo[3,4-d]pyrimidines: Investigated for their potential as CDK2 inhibitors in cancer treatment.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: Explored for their biological activities and potential therapeutic applications.

Uniqueness

1-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methylphenyl)piperazine stands out due to its unique combination of structural features and diverse biological activities

Properties

Molecular Formula

C23H22ClN5

Molecular Weight

403.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C23H22ClN5/c1-17-2-8-20(9-3-17)27-12-14-28(15-13-27)23-22-16-21(26-29(22)11-10-25-23)18-4-6-19(24)7-5-18/h2-11,16H,12-15H2,1H3

InChI Key

UJWQMHORCPGNHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.